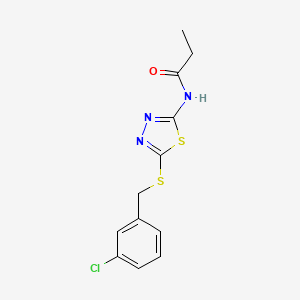
N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-{[(3-CHLORPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMID ist eine Verbindung, die zur Klasse der 1,3,4-Thiadiazol-Derivate gehört. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten, einschließlich antiviraler, antibakterieller, antifungaler und anticancerogener Eigenschaften . Das Vorhandensein der 3-Chlorphenylgruppe und des Thiadiazolrings in seiner Struktur trägt zu seinen einzigartigen chemischen und biologischen Eigenschaften bei.
Vorbereitungsmethoden
Die Synthese von N-(5-{[(3-CHLORPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMID umfasst in der Regel mehrere Schritte, beginnend mit 4-Chlorbenzoesäure . Der Prozess beinhaltet:
Veresterung: 4-Chlorbenzoesäure wird mit Methanol verestert, um Methyl-4-chlorbenzoat zu bilden.
Hydrazinierung: Der Ester wird dann unter Verwendung von Hydrazinhydrat in 4-Chlorbenzohydrazid umgewandelt.
Cyclisierung: Das Hydrazid wird mit Schwefelkohlenstoff und Kaliumhydroxid cyclisiert, um 5-(4-Chlorphenyl)-1,3,4-thiadiazol-2-thiol zu bilden.
Bildung von Sulfonylchlorid: Das Thiol wird unter Verwendung von Chlorsulfonsäure in Sulfonylchlorid umgewandelt.
Nucleophile Substitution: Das Sulfonylchlorid reagiert mit Propanamid, um das Endprodukt zu ergeben.
Analyse Chemischer Reaktionen
N-(5-{[(3-CHLORPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMID unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Der Thiadiazolring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Nitrogruppe kann, falls vorhanden, zu einem Amin reduziert werden.
Substitution: Das Chloratom am Phenylring kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine oder Thiole . Die wichtigsten gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von N-(5-{[(3-CHLORPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMID beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Zum Beispiel kann es Enzyme wie Carboanhydrase hemmen, die eine Rolle in verschiedenen physiologischen Prozessen spielen . Die Struktur der Verbindung ermöglicht es ihr, an diese Enzyme zu binden und ihre normale Funktion zu stören, was zu ihren biologischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes . The compound’s structure allows it to bind to these enzymes and disrupt their normal function, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
N-(5-{[(3-CHLORPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMID kann mit anderen 1,3,4-Thiadiazol-Derivaten verglichen werden, wie zum Beispiel:
5-(4-Chlorphenyl)-1,3,4-thiadiazol-2-thiol: Ähnliche Struktur, aber ohne die Propanamidgruppe, was sich auf seine biologische Aktivität auswirken kann.
N-(5-{[(2-Fluorphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamid: Enthält ein Fluoratom anstelle von Chlor, was seine Reaktivität und Bioaktivität beeinflussen kann.
Die Einzigartigkeit von N-(5-{[(3-CHLORPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMID liegt in seinen spezifischen Substituenten, die zu seinen unterschiedlichen chemischen und biologischen Eigenschaften beitragen .
Eigenschaften
Molekularformel |
C12H12ClN3OS2 |
|---|---|
Molekulargewicht |
313.8 g/mol |
IUPAC-Name |
N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C12H12ClN3OS2/c1-2-10(17)14-11-15-16-12(19-11)18-7-8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3,(H,14,15,17) |
InChI-Schlüssel |
VKUQKWXJGUMNFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium dihydrate hydrogen {[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl phosphonato}oxyphosphonate](/img/structure/B12464747.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12464748.png)

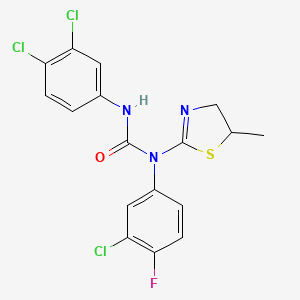
![N-(4-bromo-3-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12464764.png)
![2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-4-nitrophenol](/img/structure/B12464766.png)
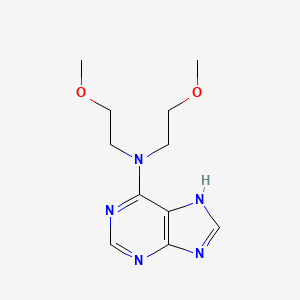
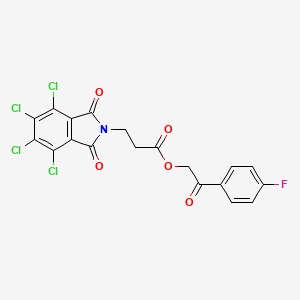
![4-[(2-methylpropanoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B12464801.png)
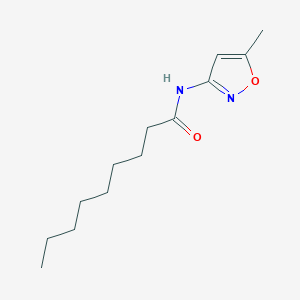
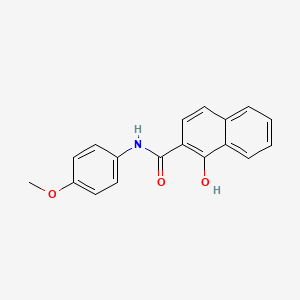
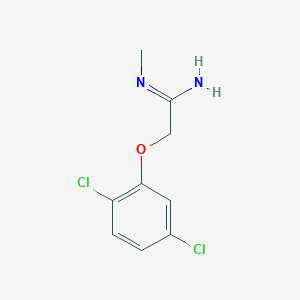
![2-[4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12464834.png)
![2-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-4-nitroisoindole-1,3-dione](/img/structure/B12464841.png)
